Bromoform

Mineralogy Geology Density Separation

Mineral separation labs often face density cut-off failures when substituting bromoform with lighter (CHCl₃, 1.49 g/mL) or denser (CH₂I₂, 3.32 g/mL) alternatives, leading to irreproducible sink-float results. Bromoform (2.89 g/mL at 20 °C) is the gold standard for separating quartz (2.65 g/cm³) from feldspars and accessory minerals such as zircon, rutile, and tourmaline. - Density 2.89 g/mL at 20 °C; refractive index n²⁰/D = 1.595-1.598 for Becke line refractometry - ¹H-NMR singlet at δ 6.88 ppm (CDCl₃) enables interference-free quantification - Typically supplied with ethanol or amylene stabilizer; available from gram to liter scale

Molecular Formula CHBr3
Molecular Weight 252.73 g/mol
CAS No. 75-25-2
Cat. No. B151600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoform
CAS75-25-2
SynonymsTribromo-methane;  Methenyl tribromide;  NSC 8019;  Tribromomethane
Molecular FormulaCHBr3
Molecular Weight252.73 g/mol
Structural Identifiers
SMILESC(Br)(Br)Br
InChIInChI=1S/CHBr3/c2-1(3)4/h1H
InChIKeyDIKBFYAXUHHXCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 72.5 °F (NTP, 1992)
In water, 3,100 mg/L at 25 °C
Soluble in about 800 parts water
In water, 0.3 g/100 mL water at 30 °C
0.1 g/100 g water at 20 °C
For more Solubility (Complete) data for Bromoform (8 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 0.1 (poor)
0.1%

Structure & Identifiers


Interactive Chemical Structure Model





Bromoform Technical Overview


Bromoform (tribromomethane, CHBr₃) is a dense, colorless to pale yellow halogenated organic solvent, classified as a trihalomethane [1]. At 20 °C, it exhibits a high density of 2.89 g/cm³, a refractive index (n²⁰/D) of 1.595–1.598, and a boiling point of 149–150 °C [2]. These physical characteristics, combined with its chemical reactivity as a bromine source, define its niche in mineral density separation, spectroscopic analysis, and organic synthesis.

Workflow Mineral density separation
Workflow Spectroscopic marker studies
Workflow Organic synthesis bromine source

Bromoform Substitution Limitations


In scientific and industrial workflows, substituting bromoform with chloroform, iodoform, or alternative heavy liquids like sodium polytungstate (SPT) without process re-validation leads to critical performance failures. Bromoform's specific density (2.89 g/cm³) is precisely tuned for separating mineral fractions like quartz (2.65 g/cm³) from feldspars, a cut-off not achievable with lighter chloroform (1.49 g/cm³) or denser diiodomethane (3.32 g/cm³) [1][2]. Furthermore, its unique ¹H-NMR chemical shift (δ ~6.88 ppm in CDCl₃) differs markedly from chloroform (δ ~7.28 ppm), making it a distinct spectroscopic marker [3]. The differences in aquatic toxicity profiles (e.g., 96-hr LC₅₀ values) between bromoform and its analogs also demand compound-specific safety protocols, preventing simple interchange [4].

Density mismatch alters separation cutoff

Chloroform or diiodomethane cannot replicate bromoform's intermediate density, shifting sink-float boundaries for quartz-feldspar separation.

Spectroscopic fingerprint differs

Unique ¹H-NMR shift (δ ~6.88 ppm) may be lost with chloroform or iodoform, complicating mixture identification and purity tracking.

Toxicity profile demands compound-specific protocol

Aquatic toxicity data show bromoform is more acutely toxic than chloroform; safety and disposal procedures do not directly transfer.

Bromoform Selection Evidence


Density Comparison for Mineral Separation

Bromoform provides a critical density intermediate (2.89 g/cm³) between chloroform (1.49 g/cm³) and iodoform (4.01 g/cm³), making it the only haloform capable of efficiently separating common silicate minerals like quartz (2.65 g/cm³) from denser accessory minerals [1]. While diiodomethane (3.32 g/cm³) is denser, its higher viscosity and cost limit its use to specialized separations, whereas bromoform is the industry standard for routine heavy mineral concentration [2].

Density for mineral separation
Head-to-head
2.89 g/cm³
vs. chloroform 1.49, diiodomethane 3.32 g/cm³
Supports quartz-feldspar sink-float cutoff
Standard heavy liquid for routine mineral concentration
Mineralogy Geology Density Separation

Refractive Index as Purity Criterion

Bromoform exhibits a significantly higher refractive index (n²⁰/D = 1.595–1.598) compared to chloroform (n²⁰/D = 1.445) [1]. This large difference (Δn ≈ 0.15) allows for precise, non-destructive purity assessment and identification via refractometry, a method widely used in quality control for optical applications. For instance, SRL Chemicals specifies a refractive index range of 1.597-1.598 for its extrapure grade, ensuring high optical clarity .

Refractive index purity criterion
Head-to-head
n²⁰/D 1.595–1.598
Δn +0.15 vs. chloroform (1.445)
Enables non-destructive purity verification via refractometry
Critical for optical applications requiring high clarity
Analytical Chemistry Quality Control Optical Materials

¹H-NMR Spectroscopic Fingerprint

In ¹H-NMR spectroscopy (CDCl₃, 300 MHz), the proton signal of bromoform appears at δ 6.88 ppm, which is notably upfield from the chloroform signal at δ 7.28 ppm [1]. This 0.40 ppm difference allows for unambiguous identification and quantification of bromoform even in mixtures containing chloroform or other haloforms. The ¹³C NMR signal of bromoform is also distinct, providing an orthogonal analytical handle [2].

¹H-NMR spectroscopic fingerprint
Head-to-head
δ 6.88 ppm (¹H, CDCl₃)
0.40 ppm upfield from chloroform (δ 7.28)
Unambiguous identification in haloform mixtures
Reaction monitoring and structural confirmation
NMR Spectroscopy Organic Synthesis Analytical Chemistry

Aquatic Toxicity Profile

Comparative aquatic toxicity data reveals that bromoform (96-hr LC₅₀ range: 7 - >40 ppm in marine species) is significantly more toxic to certain aquatic organisms than chloroform [1]. For example, a study on menhaden reported a 96-hr LC₅₀ of 12 mg/L for bromoform, whereas typical LC₅₀ values for chloroform in fish are >100 mg/L [2]. This heightened toxicity profile necessitates stricter handling, containment, and disposal protocols for bromoform compared to its less toxic haloform analogs.

Aquatic toxicity profile
Context-dependent
96-hr LC₅₀ 12 mg/L (Menhaden)
Chloroform >100 mg/L in comparable assays
Informs compound-specific risk assessment
Safety protocols and waste management may require adjustment
Environmental Toxicology Risk Assessment Aquatic Biology

Bromoform Application Scenarios


Density Separation of Quartz from Heavy Minerals

Bromoform is the gold standard for separating quartz (2.65 g/cm³) and feldspars from denser accessory minerals like zircon, rutile, and tourmaline. Its density of 2.89 g/cm³ creates a sink-float separation that is both efficient and reproducible [1]. This application leverages bromoform's specific density, which is not matched by any other commonly available, cost-effective heavy liquid, making it indispensable for petrological and provenance studies [2].

Refractive Index Matching in Optical Mineralogy

Bromoform's high and well-defined refractive index (n²⁰/D = 1.595–1.598) makes it a critical immersion oil and index-matching fluid in optical microscopy [1]. It is specifically used to determine the refractive indices of minerals and glasses via the Becke line method, a technique that requires a fluid with a refractive index higher than that of typical mounting media (e.g., Canada balsam, n ≈ 1.54). This application is not feasible with lower-index haloforms like chloroform [2].

NMR Marker for Reaction Monitoring

Bromoform serves as a distinct internal standard or marker in ¹H-NMR spectroscopy due to its unique chemical shift at δ 6.88 ppm in CDCl₃, which is well-separated from common solvent and reagent peaks [1]. This allows for the direct quantification of bromoform in complex reaction mixtures without signal overlap, a significant advantage over chloroform (δ 7.28 ppm) which often interferes with aromatic proton signals [2].

Synthesis of Flame Retardants and Pharmaceuticals

As a dense source of bromine (94.8% Br by weight), bromoform is a key starting material or intermediate in the synthesis of brominated flame retardants (e.g., tetrabromobisphenol A) and certain pharmaceuticals [1]. Its reactivity under basic conditions via the haloform reaction allows for the introduction of the tribromomethyl group, a functionality that is difficult to achieve with other brominating agents. This application is distinct from the use of chloroform, which yields different reactivity and product profiles [2].

Application
Selection Property
Validation Focus
Density separation of quartz from heavy minerals
Intermediate density (sink-float separation)
Quartz-feldspar recovery and accessory mineral enrichment
Refractive index matching in optical microscopy
High refractive index (n above typical mounting media)
Becke line accuracy for mineral and glass identification
NMR spectroscopic marker
Distinct ¹H-NMR chemical shift (δ ~6.88 ppm in CDCl₃)
Signal separation from aromatic proton region
Synthesis of brominated flame retardants and pharmaceuticals
High bromine content for tribromomethyl group introduction
Reactivity under basic haloform conditions

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